LL-37 KRI Trifluoroacetate
Overview
Description
LL-37 KRI Trifluoroacetate is a synthetic peptide derived from the human cathelicidin antimicrobial peptide LL-37. It is known for its broad-spectrum antimicrobial properties, including antibacterial, antiviral, and immunomodulatory activities. LL-37 is the only cathelicidin-type peptide found in humans and plays a crucial role in the innate immune system by regulating inflammation and neutralizing lipopolysaccharides from Gram-negative bacteria .
Mechanism of Action
Target of Action
LL-37 KRI Trifluoroacetate primarily targets the ATP-binding cassette transporter 2, subfamily G (ABCG2) . It also interacts with formyl peptide receptor-like 1 (FPRL1) , which is used to chemoattract human peripheral blood neutrophils, monocytes, and T cells .
Mode of Action
This compound inhibits the ATPase activity of ABCG2 when used at a concentration of 1 µM . It also acts as a multifunctional host defense peptide with antibacterial, antiviral, and immunomodulating activities .
Biochemical Pathways
This compound is involved in several biochemical pathways. It regulates inflammation and neutralizes lipopolysaccharides from Gram-negative bacteria . It also induces tumorigenic effects in cancers of the ovary, lung, breast, prostate, pancreas, as well as in malignant melanoma and skin squamous cell carcinoma .
Pharmacokinetics
It is known that the compound is administered intravenously in animal models .
Result of Action
This compound has been found to significantly reduce the bacterial load in the peritoneal exudates as well as blood . It also promotes NLRP3-mediated inflammasome activation in lipopolysaccharide-primed macrophages .
Action Environment
It is known that the compound is active in various organs’ epithelial cells (testes, skin, respiratory tract, and gastrointestinal tract) and immune cells .
Biochemical Analysis
Biochemical Properties
LL-37 KRI Trifluoroacetate is known for its potent antimicrobial activity against a wide range of pathogens, including bacteria, viruses, fungi, and parasites . The peptide interacts with microbial membranes, leading to membrane disruption and cell death. This compound also interacts with various host biomolecules, including enzymes, proteins, and receptors. For example, it has been shown to bind to lipopolysaccharides on the surface of Gram-negative bacteria, neutralizing their toxic effects . Additionally, this compound can modulate the activity of enzymes such as matrix metalloproteinases, which are involved in tissue remodeling and inflammation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to the production of pro-inflammatory cytokines . It also affects gene expression by upregulating the expression of antimicrobial peptides and other immune-related genes. Furthermore, this compound can enhance cellular metabolism by promoting the uptake of glucose and other nutrients.
Preparation Methods
Synthetic Routes and Reaction Conditions
LL-37 KRI Trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acid residues to a growing peptide chain anchored to an insoluble resin. The synthesis is carried out under controlled conditions to ensure high purity and yield. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and stringent quality control measures are implemented to ensure consistency and purity. The final product is lyophilized to obtain a stable, colorless to white powder .
Chemical Reactions Analysis
Types of Reactions
LL-37 KRI Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in the peptide can be substituted with other residues to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as modified peptides with substituted amino acid residues .
Scientific Research Applications
LL-37 KRI Trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in host defense mechanisms and its interactions with microbial membranes.
Medicine: Explored as a potential therapeutic agent for treating infections, inflammation, and autoimmune diseases.
Industry: Utilized in the development of antimicrobial coatings and materials
Comparison with Similar Compounds
Similar Compounds
KR-20: A shorter derivative of LL-37 with enhanced microbicidal activity.
FK-13: Another derivative with potent antimicrobial properties.
Uniqueness
LL-37 KRI Trifluoroacetate is unique due to its broad-spectrum antimicrobial activity and its ability to modulate immune responses. Unlike its shorter derivatives, LL-37 retains a more extensive range of biological activities, making it a versatile tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C109H190N36O29.C2HF3O2/c1-14-58(11)83(142-92(160)66(34-25-45-125-108(119)120)128-89(157)68(37-39-77(113)148)132-100(168)81(56(7)8)140-102(170)84(59(12)15-2)143-91(159)65(33-24-44-124-107(117)118)127-86(154)62(112)30-19-21-41-110)101(169)131-63(31-20-22-42-111)87(155)138-74(52-80(152)153)97(165)136-72(50-61-28-17-16-18-29-61)95(163)134-70(48-54(3)4)94(162)129-64(32-23-43-123-106(115)116)88(156)137-73(51-78(114)149)96(164)135-71(49-55(5)6)98(166)141-82(57(9)10)104(172)145-47-27-36-76(145)99(167)130-67(35-26-46-126-109(121)122)93(161)144-85(60(13)147)103(171)133-69(38-40-79(150)151)90(158)139-75(53-146)105(173)174;3-2(4,5)1(6)7/h16-18,28-29,54-60,62-76,81-85,146-147H,14-15,19-27,30-53,110-112H2,1-13H3,(H2,113,148)(H2,114,149)(H,127,154)(H,128,157)(H,129,162)(H,130,167)(H,131,169)(H,132,168)(H,133,171)(H,134,163)(H,135,164)(H,136,165)(H,137,156)(H,138,155)(H,139,158)(H,140,170)(H,141,166)(H,142,160)(H,143,159)(H,144,161)(H,150,151)(H,152,153)(H,173,174)(H4,115,116,123)(H4,117,118,124)(H4,119,120,125)(H4,121,122,126);(H,6,7)/t58-,59-,60+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,81-,82-,83-,84-,85-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKSNUOJJHDEJJ-WGCIEQMISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C111H191F3N36O31 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2582.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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